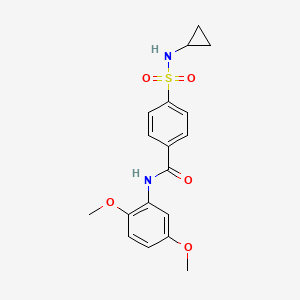

4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-14-7-10-17(25-2)16(11-14)19-18(21)12-3-8-15(9-4-12)26(22,23)20-13-5-6-13/h3-4,7-11,13,20H,5-6H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTVZEVQWJCAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 2,5-dimethoxyaniline under basic conditions.

Introduction of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group can be introduced via a sulfonamide coupling reaction, where cyclopropylsulfonyl chloride is reacted with the benzamide intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Structure

The chemical structure of 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide can be described as follows:

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 348.41 g/mol

- Functional Groups : Sulfamoyl group, benzamide structure, and methoxy substituents.

Antidiabetic Activity

Recent studies have highlighted the potential of sulfamoyl benzamides in managing type 2 diabetes. Compounds similar to 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide have shown significant inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. For instance, a related study reported that benzamide derivatives exhibited IC50 values ranging from 10.75 to 130.90 μM against α-glucosidase, indicating promising antidiabetic properties .

Anticancer Properties

Sulfamoyl compounds have been investigated for their anticancer potential. The presence of the sulfamoyl group is believed to enhance the compound's ability to inhibit tumor growth by interfering with various cellular pathways. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy.

Anti-inflammatory Effects

Benzamide derivatives are also noted for their anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.

Antibacterial Activity

The sulfonamide moiety is well-known for its antibacterial properties. Compounds like 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide may exhibit broad-spectrum antibacterial activity by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and reproduction.

Case Study 1: Antidiabetic Efficacy

A research group synthesized a series of sulfamoyl benzamide derivatives and evaluated their antidiabetic potential through in vitro assays. The most active compound demonstrated an IC50 value significantly lower than that of standard drugs like acarbose, indicating superior efficacy .

Case Study 2: Anticancer Screening

In another study, a library of sulfonamide derivatives was screened against various cancer cell lines. The results indicated that certain derivatives had a marked effect on cell viability, suggesting that modifications on the benzamide structure could enhance anticancer activity .

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory effects of sulfamoyl compounds demonstrated that they could significantly reduce levels of pro-inflammatory markers in animal models of inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

- Substituent Position : The 2,5-dimethoxyphenyl group in the target compound contrasts with Rip-B’s 3,4-dimethoxyphenethylamine side chain. The ethyl linker in Rip-B introduces conformational flexibility absent in the target compound.

- Sulfamoyl Group : Rip-B lacks the cyclopropylsulfamoyl moiety, instead featuring a simple benzamide core.

Activity :

Table 1: Key Differences Between Target Compound and Rip-B

Aminothiazole-Based Benzamide Derivatives (Compound 50 and 2D216)

Structural Differences :

- Core Scaffold: Compounds 50 and 2D216 feature an aminothiazole ring fused to the benzamide, unlike the target compound’s unmodified benzene core.

- Sulfamoyl Substituents : Compound 50 has a dimethylsulfamoyl group, while 2D216 uses a piperidinylsulfonyl group. Both are bulkier than the target compound’s cyclopropylsulfamoyl.

Activity and Mechanism :

- These compounds were identified as NF-κB activators in a high-throughput screen (HTS) targeting TLR adjuvant enhancement. Their prolonged NF-κB signaling suggests that sulfamoyl bulkiness may correlate with sustained pathway activation .

- The target compound’s smaller cyclopropyl group might balance receptor binding and metabolic stability, though direct activity comparisons are unavailable.

Table 2: Comparison with Aminothiazole Derivatives

Other Sulfamoyl-Containing Analogues

While lists unrelated compounds (e.g., 2-oxidanylidenehexanedioic acid), broader literature suggests:

- Methoxy Effects : 2,5-dimethoxy configurations are less common than 3,4-substitution (e.g., in capsaicin analogs), which may alter receptor selectivity .

Research Implications and Gaps

- Synthetic Optimization : The high yield of Rip-B (80%) suggests efficient coupling methods applicable to the target compound’s synthesis, though cyclopropylsulfamoyl incorporation may require tailored conditions.

- Biological Screening : The target compound’s activity in NF-κB or TLR pathways remains unstudied, warranting HTS similar to ’s methodology.

- Structure-Activity Relationship (SAR) : The cyclopropyl group’s steric and electronic effects on solubility and binding merit further exploration.

Biological Activity

4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide is represented by the following molecular formula:

- Molecular Formula : C18H20N2O5S

- Molecular Weight : 368.43 g/mol

The compound features a sulfamoyl group attached to a cyclopropyl ring and a dimethoxyphenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been noted for its ability to inhibit certain enzymes involved in inflammatory pathways, potentially making it useful in treating inflammatory diseases. The sulfamoyl group is known to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Antiinflammatory Effects

Studies have indicated that 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide exhibits significant anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Activity against bacterial strains |

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Antimicrobial Activity

In vitro studies have shown that 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide possesses antimicrobial properties against several bacterial strains. This suggests potential applications in treating bacterial infections.

Case Studies

-

Case Study on Anti-inflammatory Effects

- A recent study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

-

Case Study on Anticancer Activity

- In a controlled experiment involving breast cancer cell lines (MCF-7), the compound was shown to reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

-

Case Study on Antimicrobial Efficacy

- A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity.

Q & A

Q. How can researchers optimize the synthetic route for 4-(cyclopropylsulfamoyl)-N-(2,5-dimethoxyphenyl)benzamide to improve yield and purity?

- Methodological Answer : A stepwise approach is recommended:

- Sulfamoylation : Introduce the cyclopropylsulfamoyl group via nucleophilic substitution using cyclopropylamine and a sulfonyl chloride precursor under inert conditions (e.g., N₂ atmosphere) .

- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfamoylbenzoyl intermediate with 2,5-dimethoxyaniline. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of cyclopropylamine) and reaction temperatures (50–60°C for sulfamoylation). Statistical validation (ANOVA) of triplicate runs ensures reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, cyclopropyl protons at δ 0.6–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ion).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related benzamide derivatives .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and bioactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces for solubility prediction .

- QSPR/Neural Networks : Train models on PubChem datasets to estimate logP, pKa, and membrane permeability. Validate predictions experimentally via shake-flask assays .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing. Compare results with structurally analogous active benzamides .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference explains variability .

- Statistical Harmonization : Apply two-way ANOVA to isolate confounding variables (e.g., serum concentration in cell culture media) .

Q. What synthetic modifications enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Substituent Variation : Replace the cyclopropyl group with larger alkyl chains (e.g., isopropyl) to sterically block non-target interactions. Monitor SAR via competitive binding assays .

- Bioisosteric Replacement : Substitute the sulfamoyl group with a phosphonate or carboxylate to modulate charge distribution. Validate via SPR binding kinetics .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated methoxy) to improve bioavailability and reduce cytotoxicity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.